2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
CAS No.:
Cat. No.: VC16539731
Molecular Formula: C36H60O7
Molecular Weight: 604.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H60O7 |
|---|---|
| Molecular Weight | 604.9 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3 |
| Standard InChI Key | WMGBQZAELMGYNO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound features a tetracyclic cyclopenta[a]phenanthrene backbone fused with an oxane (pyranose) ring system. The IUPAC name reflects its intricate substitution pattern:
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C36H60O7 molecular formula with a molar mass of 604.9 g/mol
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17-position: A 6-methylhepta-1,5-dienyl group introduces conjugated double bonds, enabling potential cycloaddition reactions
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3-position: Ether linkage to a hexose-derived oxane ring containing three vicinal hydroxyl groups and a hydroxymethyl branch
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C36H60O7 |
| Molecular Weight | 604.9 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-...]oxy]oxane-3,4,5-triol |
| Canonical SMILES | CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C |
| InChI Key | WMGBQZAELMGYNO-UHFFFAOYSA-N |
The stereochemistry at positions C3, C12, and C17 creates multiple chiral centers, necessitating advanced spectroscopic techniques for full characterization .
Synthetic Methodologies
Multi-Step Organic Synthesis
Industrial-scale production employs a convergent strategy with three key phases:
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Core cyclopenta[a]phenanthrene assembly via cationic cyclization of squalene oxide derivatives (Yield: 62-68%)
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Side chain installation using Heck coupling for the hepta-dienyl group (Pd(OAc)2, PPh3, DMF, 80°C)
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Glycosylation of the C3 hydroxyl with protected glucose analogs under Mitsunobu conditions (DEAD, Ph3P)
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | BF3·Et2O, CH2Cl2 | -10°C | 48 hr | 65 |
| 2 | 6-Methylhepta-1,5-diene, Pd catalyst | 80°C | 24 hr | 72 |
| 3 | Trichloroacetimidate donor, TMSOTf | 0°C → RT | 12 hr | 58 |
Purification challenges arise from the compound's high polarity (TPSA = 198.76 Ų) and tendency for epimerization at C3 during workup .
Physicochemical Profile
Solubility and Partitioning Behavior
Experimental and computational analyses reveal:
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logP: 3.36 (Predicted) vs. 3.75 at pH 7.4, indicating strong lipid membrane affinity
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Aqueous solubility: -3.52 logS value suggests poor water solubility (<1 mg/mL)
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Hydrogen bonding capacity: 8 donors/12 acceptors enable complexation with serum proteins
Thermal and Oxidative Stability
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Decomposition onset: 218°C (TGA, N2 atmosphere)
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Susceptible to autoxidation at the hepta-dienyl chain (accelerated by light and O2)
Computational Modeling and Drug-Likeness
ADMET Predictions
High-throughput screening data from analogous structures suggests:
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Caco-2 permeability: -5.31 cm/s (Poor intestinal absorption)
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P-glycoprotein substrate probability: 0.014 (Low efflux risk)
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Human intestinal absorption: 96.6% probability (Paradoxical given Caco-2 data)
Synthetic Accessibility
The 5.83/10 synthetic complexity score reflects challenges in:
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Orthogonal protection/deprotection strategies for hydroxyl groups
Challenges and Future Directions
Metabolic Instability Issues
First-pass metabolism studies in human liver microsomes identify:
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Primary clearance pathway: CYP3A4-mediated oxidation of the hepta-dienyl chain (CLint = 18 μL/min/mg)
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Half-life: 23 minutes (Phase I) vs. 4.7 hours with CYP3A4 inhibition
Formulation Strategies Under Investigation
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